N-Decylaminoethanol: A Technical Guide for Researchers and Drug Development Professionals
N-Decylaminoethanol: A Technical Guide for Researchers and Drug Development Professionals
Introduction
N-Decylaminoethanol, with the CAS number 15196-28-8, is an amino alcohol characterized by a ten-carbon alkyl chain (decyl group) attached to an ethanolamine moiety.[1] This amphiphilic structure, possessing both a hydrophobic alkyl tail and a hydrophilic amino-alcohol headgroup, makes it a molecule of significant interest in various chemical and biomedical applications.[1] While it serves as a versatile chemical building block, its most notable application lies in the field of medicinal chemistry, specifically as a constituent of lipidic amino alcohols investigated for their potent antileishmanial activity.[2][3] This guide provides an in-depth overview of the chemical properties, synthesis, biological applications, and safety considerations of N-Decylaminoethanol, tailored for researchers and professionals in drug development.
Physicochemical Properties
N-Decylaminoethanol is typically an off-white, low-melting solid or a colorless to pale yellow liquid.[1][4] Its molecular structure and key identifiers are fundamental to its chemical behavior and are summarized below.
Core Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 15196-28-8 | [2][5] |
| Molecular Formula | C₁₂H₂₇NO | [2][5] |
| Molecular Weight | 201.35 g/mol | [2][5] |
| IUPAC Name | 2-(decylamino)ethanol | [5] |
| Synonyms | N-Decyl Ethanolamine, 2-(Decylamino)-ethanol | [4][5] |
Structural and Physical Data
A comprehensive summary of the physical and computed properties of N-Decylaminoethanol is presented in the following table, providing essential data for experimental design and computational modeling.
| Property | Value | Source(s) |
| Appearance | White to Off-White Low Melting Solid | [4][5] |
| Boiling Point | 308.7 °C at 760 mmHg | [5] |
| Density | 0.864 g/cm³ | [5] |
| Flash Point | 67.5 °C | [5] |
| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [4] |
| SMILES | CCCCCCCCCCNCCO | [1] |
| InChI | InChI=1S/C12H27NO/c1-2-3-4-5-6-7-8-9-10-13-11-12-14/h13-14H,2-12H2,1H3 | [1] |
| InChIKey | PJNIZPXBKOEEGD-UHFFFAOYSA-N | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Rotatable Bond Count | 11 | [5] |
Synthesis of N-Decylaminoethanol
The synthesis of N-Decylaminoethanol can be efficiently achieved through the selective N-alkylation of monoethanolamine. A robust and high-yield approach involves the use of a phase-transfer catalysis (PTC) system, which facilitates the reaction between the water-soluble ethanolamine and the water-insoluble alkylating agent, decyl bromide.[3][6][7]
Reaction Principle
The underlying principle of this synthesis is the nucleophilic substitution reaction where the amino group of monoethanolamine acts as a nucleophile, attacking the electrophilic carbon of decyl bromide. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), is crucial. The catalyst transports the deprotonated ethanolamine from the aqueous phase to the organic phase where the alkylating agent resides, thereby enabling the reaction to proceed.[3][6] Controlling the stoichiometry of the reactants is key to favoring mono-alkylation and minimizing the formation of the di-alkylated byproduct.[3][7]
Figure 1: Conceptual workflow of N-Decylaminoethanol synthesis via Phase-Transfer Catalysis.
Experimental Protocol: Selective N-Alkylation
This protocol is adapted from the general methodology for selective N-alkylation of monoethanolamine under phase-transfer catalysis conditions.[3][6]
Materials:
-
Monoethanolamine (MEA)
-
Decyl bromide
-
Potassium hydroxide (KOH), 40% aqueous solution
-
Tetrabutylammonium bromide (TBAB)
-
Diethyl ether or chloroform for extraction
-
Anhydrous magnesium sulfate (MgSO₄) for drying
-
Reaction flask with a reflux condenser and dropping funnel
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: In a reaction flask equipped with a reflux condenser, magnetic stirrer, and a dropping funnel, combine monoethanolamine, a 40% aqueous solution of potassium hydroxide, and a catalytic amount of tetrabutylammonium bromide (e.g., 10 mol%). A reactant ratio of 1:1 (monoethanolamine to decyl bromide) is recommended to promote mono-alkylation.[3]
-
Addition of Alkylating Agent: While vigorously stirring the mixture, add decyl bromide dropwise from the dropping funnel. The reaction is exothermic, and the temperature should be maintained between 85-90 °C.[3][7]
-
Reaction Time: Maintain the reaction at the specified temperature with continuous stirring for approximately 3 hours to ensure completion.[3]
-
Work-up: After the reaction period, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction using diethyl ether or chloroform.
-
Isolation and Drying: Collect the organic phase and dry it over anhydrous magnesium sulfate.
-
Purification: Filter to remove the drying agent and concentrate the organic phase under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography to obtain pure N-Decylaminoethanol.
Application in Antileishmanial Drug Development
A significant body of research highlights the potential of lipidic amino alcohols as effective antileishmanial agents. N-Decylaminoethanol is a key compound within this class, demonstrating notable in vitro activity against Leishmania species.[2]
Biological Activity and Significance
Research by Coimbra et al. has demonstrated that a series of synthesized lipidic amino alcohols, including N-decyl aminoalcohol, exhibit potent inhibitory effects on the growth of Leishmania amazonensis and Leishmania chagasi promastigotes.[2] Notably, some of these compounds displayed IC₅₀ values below 10 µM, indicating significant biological activity.[2] The lipophilic decyl chain is crucial for this activity, as it is believed to facilitate interaction with and disruption of the parasite's cell membrane. This line of research positions N-Decylaminoethanol and its derivatives as promising lead compounds for the development of new therapies for leishmaniasis, a neglected tropical disease with limited treatment options.
Putative Mechanism of Action
While the precise signaling pathways are still under investigation, the mechanism of action for related amino alkanols against trypanosomatids is thought to involve the disruption of mitochondrial function. Studies on similar compounds have shown that they can induce severe mitochondrial swelling and inhibit Complex II (succinate reductase) of the mitochondrial respiratory chain in Leishmania donovani. This leads to a rapid depletion of intracellular ATP, ultimately causing parasite death. The amphiphilic nature of N-Decylaminoethanol likely plays a role in its ability to penetrate parasitic membranes and target these intracellular organelles.
Figure 2: Postulated mechanism of antileishmanial action for N-Decylaminoethanol.
Experimental Protocol: In Vitro Antileishmanial Assay
The following is a representative protocol for assessing the in vitro activity of N-Decylaminoethanol against Leishmania amazonensis promastigotes, based on standard methodologies.[4][8][9][10]
Materials:
-
Leishmania amazonensis promastigotes
-
Schneider's insect medium or M199 medium
-
Fetal Bovine Serum (FBS)
-
N-Decylaminoethanol
-
Resazurin or MTT solution
-
96-well microtiter plates
-
Incubator (26-27 °C)
-
Microplate reader
Procedure:
-
Parasite Culture: Culture Leishmania amazonensis promastigotes in Schneider's or M199 medium supplemented with 10% heat-inactivated FBS at 26-27 °C.
-
Assay Preparation: Harvest parasites in the logarithmic growth phase and adjust the concentration to 1 x 10⁶ promastigotes/mL in fresh culture medium.
-
Compound Dilution: Prepare a stock solution of N-Decylaminoethanol in a suitable solvent (e.g., DMSO) and perform serial dilutions to achieve the desired final concentrations for the assay.
-
Incubation: Add 100 µL of the parasite suspension to each well of a 96-well plate. Then, add 100 µL of the various dilutions of N-Decylaminoethanol to the wells. Include wells with untreated parasites (negative control) and a reference drug (e.g., Amphotericin B).
-
Exposure: Incubate the plates at 26-27 °C for 72 hours.
-
Viability Assessment: After incubation, add 20 µL of resazurin solution (or MTT) to each well and incubate for another 4-6 hours.
-
Data Analysis: Measure the fluorescence (for resazurin) or absorbance (for MTT) using a microplate reader. Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of parasite viability against the log of the compound concentration.
Safety and Handling
According to the available Safety Data Sheet (SDS), N-Decylaminoethanol is not classified as a hazardous chemical under the 2012 OSHA Hazard Communication Standard. However, it is intended for research use only and standard laboratory safety precautions should be followed.[2]
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, protective gloves, and a lab coat when handling the compound.
-
Inhalation: Avoid inhaling dust or vapors. If irritation occurs, move to fresh air.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, wash the affected area with plenty of water.
-
Storage: Store in a cool, dry place away from direct sunlight and incompatible materials such as strong oxidizing agents.
-
Toxicity: Acute toxicity data is largely unavailable, and it is noted that 100% of the mixture consists of ingredients of unknown toxicity. It may cause long-lasting harmful effects to aquatic life.
Conclusion
N-Decylaminoethanol is an amphiphilic amino alcohol with well-defined physicochemical properties. Its synthesis via selective N-alkylation is a feasible and scalable process. The primary significance of this compound for the intended audience lies in its demonstrated potential as a scaffold for the development of novel antileishmanial drugs. The insights into its biological activity and putative mechanism of action provide a strong rationale for its further investigation in medicinal chemistry and drug discovery programs. As with all research chemicals, appropriate safety measures should be implemented during its handling and use.
References
-
PubChem. (n.d.). 2-(Decylamino)ethanol. National Center for Biotechnology Information. Retrieved from [Link]
- Coimbra, E. S., de Almeida, M. V., da Silva, A. D., & Le Hyaric, M. (2010). Synthesis and antileishmanial activity of lipidic amino alcohols. Chemical Biology & Drug Design, 75(2), 233-235.
-
Xi'an Qiyue Biological Technology Co., Ltd. (2024). CAS:15196-28-8;N-Decylaminoethanol. Retrieved from [Link]
- Albuquerque, L. W. N., et al. (2024). In vitro evaluation against Leishmania amazonensis and Leishmania chagasi of medicinal plant species of interest to the Unified Health System. Anais da Academia Brasileira de Ciências, 96(3).
-
Pentamidine-Functionalized Polycaprolactone Nanofibers Produced by Solution Blow Spinning for Controlled Release in Cutaneous Leishmaniasis Treatment. (n.d.). MDPI. Retrieved from [Link]
- Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MOJ Biorganic & Organic Chemistry, 2(1), 19-21.
-
Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. Retrieved from [Link]
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Torosyan, G. H. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave. Retrieved from [Link]
-
Activity against promastigotes and intracellular amastigotes of... (n.d.). ResearchGate. Retrieved from [Link]
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